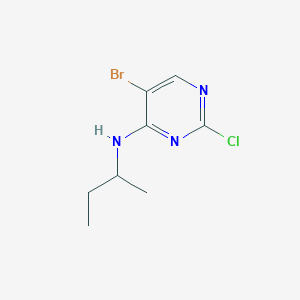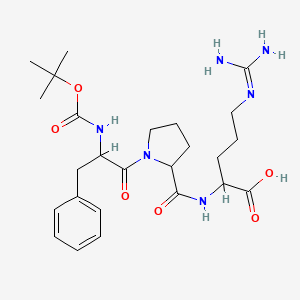
Boc-DL-Phe-DL-Pro-DL-Arg-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-DL-Phe-DL-Pro-DL-Arg-OH is a synthetic peptide compound used in various scientific research applications. It is composed of three amino acids: phenylalanine (Phe), proline (Pro), and arginine (Arg), each in their DL form, and is protected by a tert-butyloxycarbonyl (Boc) group at the N-terminus. This compound is often utilized in peptide synthesis and proteomics research due to its unique structure and properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Boc-DL-Phe-DL-Pro-DL-Arg-OH typically involves the stepwise coupling of the amino acids using standard peptide synthesis techniques. The process begins with the protection of the amino acids’ functional groups to prevent unwanted side reactions. The Boc group is commonly used to protect the N-terminus, while other protecting groups may be used for the side chains of arginine and phenylalanine.
Coupling Reaction: The amino acids are coupled using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling agent like hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).
Deprotection: After each coupling step, the protecting groups are removed using appropriate deprotection reagents. For the Boc group, trifluoroacetic acid (TFA) is commonly used.
Purification: The final peptide is purified using techniques such as high-performance liquid chromatography (HPLC) to obtain the desired product with high purity
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to streamline the process and ensure consistency. The use of large-scale HPLC systems allows for efficient purification of the peptide .
Análisis De Reacciones Químicas
Types of Reactions
Boc-DL-Phe-DL-Pro-DL-Arg-OH can undergo various chemical reactions, including:
Deprotection: Removal of the Boc group using TFA.
Coupling: Formation of peptide bonds with other amino acids or peptides.
Oxidation and Reduction: The phenylalanine residue can undergo oxidation to form phenylalanine derivatives.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is used to remove the Boc group.
Coupling: DCC or DIC in the presence of HOBt or HOAt.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Major Products Formed
Deprotected Peptide: Removal of the Boc group yields the free peptide.
Extended Peptides: Coupling reactions result in longer peptide chains.
Oxidized Derivatives: Oxidation of phenylalanine can produce various phenylalanine derivatives.
Aplicaciones Científicas De Investigación
Boc-DL-Phe-DL-Pro-DL-Arg-OH has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Studied for its interactions with enzymes and receptors.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Boc-DL-Phe-DL-Pro-DL-Arg-OH involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been studied for its ability to inhibit human thrombin, a key enzyme in the blood coagulation process. The peptide’s structure, including the Boc group, influences its binding affinity and specificity for thrombin. The interaction is stabilized by hydrophobic interactions and hydrogen bonding.
Comparación Con Compuestos Similares
Similar Compounds
Boc-D-Phe-Pro-Arg-OH: A similar peptide with the same amino acid sequence but in the D-form.
Boc-L-Phe-Pro-Arg-OH: A similar peptide with the same amino acid sequence but in the L-form.
Boc-D-Phe-OH: A derivative containing only the phenylalanine residue .
Uniqueness
Boc-DL-Phe-DL-Pro-DL-Arg-OH is unique due to its combination of DL amino acids and the presence of the Boc protecting group. This structure provides distinct properties, such as increased stability and specific interactions with molecular targets, making it valuable in various research applications.
Propiedades
IUPAC Name |
5-(diaminomethylideneamino)-2-[[1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H38N6O6/c1-25(2,3)37-24(36)30-18(15-16-9-5-4-6-10-16)21(33)31-14-8-12-19(31)20(32)29-17(22(34)35)11-7-13-28-23(26)27/h4-6,9-10,17-19H,7-8,11-15H2,1-3H3,(H,29,32)(H,30,36)(H,34,35)(H4,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBJCGSXEQDJZCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38N6O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

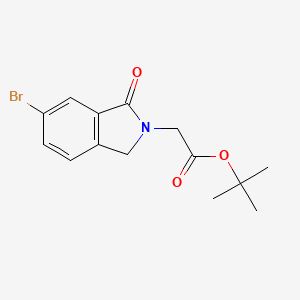


![5-[4-(Dimethylamino)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B13984228.png)

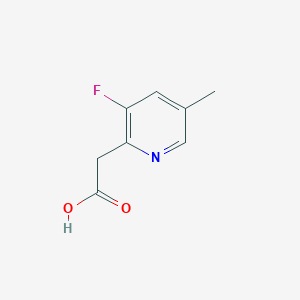
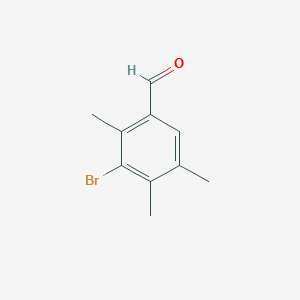

![Methyl 1-amino-7-(benzyloxy)thieno[3,2-f]quinoline-2-carboxylate](/img/structure/B13984253.png)
![Methyl 2-[(benzyloxy)methyl]-1,3-benzothiazole-5-carboxylate](/img/structure/B13984254.png)


